REACTION_CXSMILES
|
[CH:1]([NH:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1Br)=O.O.O.O.O.O.O.O.O.O.[S-2:23].[Na+].[Na+].O.Cl>CCO>[N+:10]([C:8]1[CH:7]=[CH:6][C:5]2[S:23][CH:1]=[N:3][C:4]=2[CH:9]=1)([O-:12])=[O:11] |f:1.2.3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h under nitrogen
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath for a further 1 h, during which time an orange precipitate
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
This solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(N=CS2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |